![molecular formula C21H21NO4S B2869071 (E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448139-89-6](/img/structure/B2869071.png)

(E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

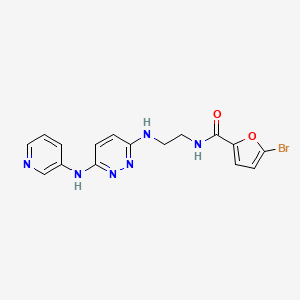

Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral. The spiro compound you mentioned seems to contain a chroman ring and a pyrrolidin ring. Chroman is a heterocyclic chemical compound, and pyrrolidin is a cyclic amine. The sulfonyl group is a sulfur atom bonded to two oxygen atoms and one carbon atom .

Synthesis Analysis

The synthesis of spiro compounds has been a topic of interest in organic chemistry due to their presence in several natural products and their unique 3D properties . A common method for synthesizing spiro compounds is through the use of sulfonyl hydrazones . This method provides straightforward access to a class of diarylmethane derivatives with good to excellent yields .Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the shared atom between two or more rings . This gives them unique 3D properties and makes them of interest in pharmaceutical libraries .Chemical Reactions Analysis

The chemical reactions involving spiro compounds often involve the formation or breaking of the spiro junction . The exact reactions would depend on the specific functional groups present in the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the functional groups it contains. Spiro compounds, for example, often exhibit unique optical and electronic properties .Scientific Research Applications

Enantioselective Synthesis of Spirocycles

Spirocycles, such as the compound , have unique 3D properties and are present in several natural products . The enantioselective synthesis of these compounds has been a long-standing goal for organic chemists . Despite the challenges, significant effort has been devoted to developing new promising asymmetric methodologies .

Development of Pharmaceutical Libraries

Due to their unique properties, spirocycles are of interest in the development of pharmaceutical libraries . However, their representation in these libraries is currently limited due to the difficulty in their enantioselective synthesis .

Synthesis of 4-Thio-Substituted Chromans

A metal-free approach has been developed for accessing 4-thio-substituted chroman and diarylmethyl thioethers from sulfonyl hydrazones . This protocol provides straightforward access to a class of diarylmethane derivatives with good to excellent yields .

4. Development of Biologically Relevant Chemical Libraries The protocol for synthesizing 4-thio-substituted chromans from sulfonyl hydrazones can be used to develop biologically relevant chemical libraries . This operationally simple protocol exhibits good tolerance for labile functional groups .

Large-Scale Synthesis of 4-Thio-Substituted Chromans

The protocol for synthesizing 4-thio-substituted chromans from sulfonyl hydrazones is safe and feasible for large-scale synthesis . These compounds are of great synthetic interest because of their further reaction potential .

6. Synthesis of Chiral Spiro [Pyrrolidin-3,2’-Oxindole] Derivatives An organocatalytic and highly diastereo- and enantioselective reaction of 3-aminooxindoles with 2-enoylpyridines for the synthesis of chiral spiro [pyrrolidin-3,2’-oxindole] derivatives has been achieved . This could potentially be applied to the compound .

Future Directions

Spiro compounds have been the focus of much research due to their unique properties and potential applications, particularly in the field of medicinal chemistry . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of these compounds .

properties

IUPAC Name |

1'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-16-6-8-17(9-7-16)10-13-27(24,25)22-12-11-21(15-22)14-19(23)18-4-2-3-5-20(18)26-21/h2-10,13H,11-12,14-15H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMIEAHNNMTXFV-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2868989.png)

![5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride](/img/structure/B2868992.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2868993.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide](/img/structure/B2868995.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2868999.png)

![N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B2869000.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2869007.png)

![5-Pyridin-3-ylsulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2869008.png)

![6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2869009.png)

![5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2869010.png)